Z-8-Dodecen-1-ol
Overview
Description
Z-8-Dodecen-1-ol is an organic compound that belongs to the family of alcohols. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) and a hydroxyl group at the terminal carbon. This compound is often found in nature and is known for its role in the pheromones of certain insects.
Mechanism of Action
Target of Action
Z-8-Dodecen-1-ol, also known as (Z)-8-Dodecen-1-ol, is an active substance that serves as a Straight Chain Lepidopteran Pheromone (SCLP) . Its primary targets are insects, particularly those belonging to the Lepidoptera order . These insects include moths and butterflies, which play significant roles in ecosystems as pollinators and as part of the food chain .
Mode of Action
The compound interacts with its targets through olfactory mechanisms . Male insects locate females by following a plume of air rich in the odor of a complex pheromone blend emitted by the females . This compound is part of this blend and serves as an attractant .
Biochemical Pathways
It is known that the compound influences the olfactory receptors of insects, triggering behavioral changes . The downstream effects of this interaction likely involve complex neurochemical processes that lead to the attraction behavior observed in the insects .
Pharmacokinetics
Given its role as a pheromone, it can be inferred that the compound is primarily absorbed through the olfactory system of the insects
Result of Action
The molecular and cellular effects of this compound’s action result in behavioral changes in insects . Specifically, the compound attracts male insects towards the source of the pheromone, typically female insects . This attraction behavior plays a crucial role in the mating and reproduction processes of these species .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, wind direction and speed can affect the dispersion of the pheromone in the environment . Additionally, temperature and humidity may impact the volatility and stability of the compound . Therefore, these factors should be considered when studying the effects and applications of this compound.
Biochemical Analysis
Biochemical Properties
Z-8-Dodecen-1-ol plays a significant role in biochemical reactions, particularly as a component of various insect sex pheromones
Cellular Effects
As an active substance in SCLP, it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a component of SCLP, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-8-Dodecen-1-ol typically involves the use of alkenes and alcohols. One common method is the reduction of (Z)-8-Dodecenal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is carried out under mild conditions, usually at room temperature, to ensure the preservation of the Z-configuration.
Industrial Production Methods: In an industrial setting, this compound can be produced through the catalytic hydrogenation of (Z)-8-Dodecenal. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: Z-8-Dodecen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (Z)-8-Dodecenal or (Z)-8-Dodecenoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form dodecanol using hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Hydrogen gas with Pd/C or other metal catalysts.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (Z)-8-Dodecenal, (Z)-8-Dodecenoic acid.
Reduction: Dodecanol.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Z-8-Dodecen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: This compound is a key component in the pheromones of certain insects, making it valuable for studies on insect behavior and communication.
Medicine: Research has explored its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: this compound is used in the production of fragrances, flavors, and other consumer products due to its pleasant odor.
Comparison with Similar Compounds
(E)-8-Dodecen-1-ol: The E-isomer of the compound, which has a different spatial arrangement of the double bond.
Dodecanol: A saturated alcohol with no double bonds.
(Z)-9-Tetradecen-1-ol: Another long-chain alcohol with a similar structure but a different position of the double bond.
Uniqueness: Z-8-Dodecen-1-ol is unique due to its specific double bond configuration and its role in insect pheromones. This makes it particularly valuable for research in entomology and for applications in pest control.
Properties
IUPAC Name |
(Z)-dodec-8-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h4-5,13H,2-3,6-12H2,1H3/b5-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQONIQGGSENJQ-PLNGDYQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CCCCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5035741 | |
Record name | 8-Dodecen-1-ol, (8Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40642-40-8 | |
Record name | cis-8-Dodecen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40642-40-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Dodecen-1-ol, (8Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040642408 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Dodecen-1-ol, (8Z)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 8-Dodecen-1-ol, (8Z)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5035741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-dodec-8-enol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.001 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-DODECEN-1-OL, (8Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I624SQJ40 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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